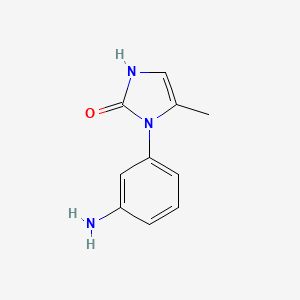
1-(3-aminophenyl)-5-methyl-2,3-dihydro-1H-imidazol-2-one
Overview
Description
1-(3-Aminophenyl)-5-methyl-2,3-dihydro-1H-imidazol-2-one is a biochemical reagent that can be used as a biological material or organic compound for life science related research .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a novel approach of synthesizing a new substituted pyrido[2,1-b][1,3,4]oxadiazine-7-carboxylic acid (PO) is reported through reacting (Z)-N’-(1-(3-aminophenyl)ethylidene)-2-cyanoacetohydrazide with (Z)-ethyl 2-cyano-3-(pyridin-3-yl)acrylate . Another method involves the preparation of Schiff bases by dissolving 2-hydroxy-3-methylbenzaldehyde in ethanol followed by slow addition of 1-(3-aminophenyl)ethan-1-one .Molecular Structure Analysis
The molecular structure of similar compounds has been studied using Density Functional Theory. The calculated wavenumbers can be well supported by the experimental analysis of the vibrational modes . The atomic numbering and optimized molecular structure scheme of 4-(3-aminophenyl)benzonitrile (AP-PhCN) have been reported .Chemical Reactions Analysis
The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction. It involves the use of a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been evaluated using various methods. For example, the general physical and chemical properties of boron reagents used in SM coupling have been evaluated . The molecular formula of 1-(3-Aminophenyl)ethanol, a similar compound, is C8H11NO, with an average mass of 137.179 Da and a monoisotopic mass of 137.084061 Da .Scientific Research Applications
Antiviral Research
- Imidazole derivatives, structurally related to "1-(3-aminophenyl)-5-methyl-2,3-dihydro-1H-imidazol-2-one", have been designed and tested as antirhinovirus agents. These compounds have shown promise in inhibiting human rhinovirus, with a focus on developing stereospecific syntheses to enhance their antiviral activity (Hamdouchi et al., 1999).
Synthesis and Structural Analysis
- Research has been conducted on the synthesis of fused imidazoles, which are structurally related to the target compound. These studies focus on developing novel methods for synthesizing imidazo[1,2-b][1,2,4]triazole and imidazo[5,1-f]-[1,2,4]triazine derivatives (Molina et al., 1989).
Spin-Crossover Complexes
- Imidazole derivatives have been used in creating spin-crossover Iron(II) complexes. These complexes, which include imidazole rings, exhibit interesting properties like a steep one-step spin crossover between high-spin and low-spin states (Nishi et al., 2010).
Organic Synthesis Techniques
- Research has focused on developing room-temperature, transition-metal-free syntheses for imidazole derivatives. These methods aim to enhance the efficiency and yield of creating compounds related to "1-(3-aminophenyl)-5-methyl-2,3-dihydro-1H-imidazol-2-one" (Lee & Park, 2015).
Corrosion Inhibition
- Imidazole derivatives have been studied for their potential as corrosion inhibitors. Novel amino acids based on imidazolium zwitterions have shown significant effectiveness in protecting mild steel from corrosion (Srivastava et al., 2017).
Palladium and Nickel Complexes
- Research on chiral PCN pincer Palladium(II) and Nickel(II) complexes involving imidazole-based ligands has been conducted. These complexes have potential applications in asymmetric synthesis and catalysis (Yang et al., 2011).
Safety And Hazards
Future Directions
Imidazopyridines (IMPs) have been recognized as a privileged scaffold and have tremendous biological potential against varieties of anti-tubercular, anti-malarial, and anti-trypanosomal targets . More than 30 ADCs targeting 20 biomarkers are being tested in clinical trials, including monotherapy or combination with others for multiple lines of therapy . These developments suggest promising future directions for the study and application of 1-(3-aminophenyl)-5-methyl-2,3-dihydro-1H-imidazol-2-one and similar compounds.
properties
IUPAC Name |
3-(3-aminophenyl)-4-methyl-1H-imidazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c1-7-6-12-10(14)13(7)9-4-2-3-8(11)5-9/h2-6H,11H2,1H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DERVFPBOJWYPKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC(=O)N1C2=CC=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-aminophenyl)-5-methyl-2,3-dihydro-1H-imidazol-2-one | |
CAS RN |
1211122-33-6 | |
| Record name | 1-(3-aminophenyl)-5-methyl-2,3-dihydro-1H-imidazol-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



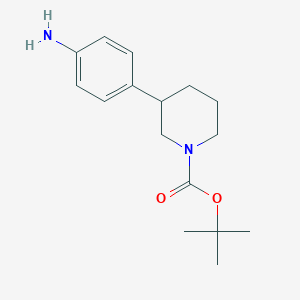
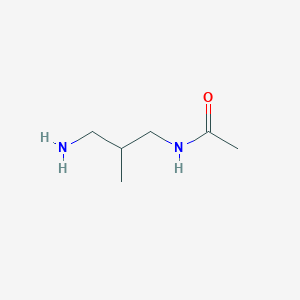

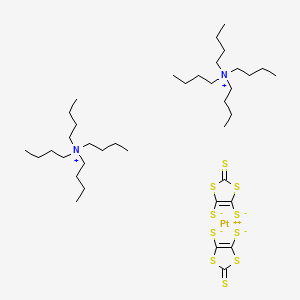
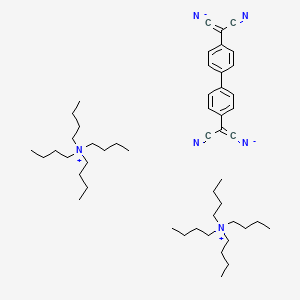
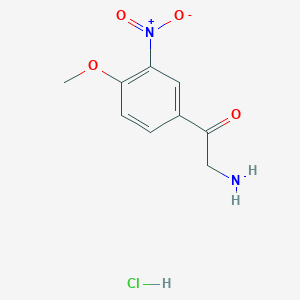

![4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-amine hydrochloride](/img/structure/B1521934.png)

![7-Bromo-1H-pyrrolo[3,2-C]pyridine](/img/structure/B1521936.png)


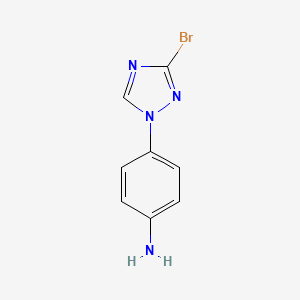
![11-[4-(4-Butylphenylazo)phenoxy]undecyl Methacrylate](/img/structure/B1521945.png)